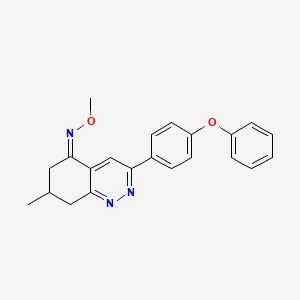

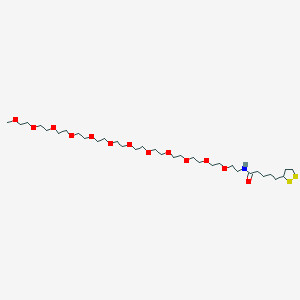

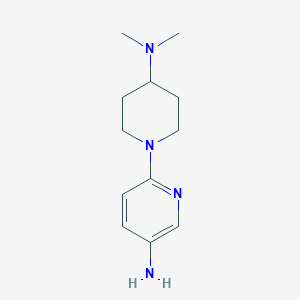

![molecular formula C10H15NO2S B6352287 Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate CAS No. 1155159-92-4](/img/structure/B6352287.png)

Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate” is a chemical compound that is also known by several synonyms such as “methyl 3-amino-2-thiophenecarboxylate”, “3-aminothiophene-2-carboxylic acid methyl ester”, and “2-thiophenecarboxylic acid, 3-amino-, methyl ester” among others . It has a molecular formula of C6H7NO2S and a molecular weight of 157.19 g/mol .

Synthesis Analysis

The synthesis of “Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate” involves the reaction with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N -arylamidrazones . Another synthesis method involves the reaction of Methyl thioglycolate and 2-Chloroacrylonitrile .Molecular Structure Analysis

The molecular structure of “Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate” is complex and can be represented using various formats such as InChI and SMILES . The InChI key for this compound is TWEQNZZOOFKOER-UHFFFAOYSA-N .Chemical Reactions Analysis

“Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate” reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N -arylamidrazones . This reaction is part of the synthesis process of this compound .Physical And Chemical Properties Analysis

“Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate” is a white to light yellow crystal powder . It has a melting point of 62-64 °C and a boiling point of 100-102 °C/0.1 mmHg . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis of Thiophene Derivatives

Thiophene-based analogs, including “methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene-mediated molecules are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Compounds with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Synthesis of Anticancer Agents

2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents .

Synthesis of Anti-Atherosclerotic Agents

2-Octylthiophene, another derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents .

Intermediate in Pharmaceutical Products

Methyl-3-aminothiophene-2-carboxylate is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .

Safety and Hazards

The safety information for “Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate” indicates that it is classified under GHS07 and has a signal word of "Warning" . The hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using protective clothing and eye protection .

Eigenschaften

IUPAC Name |

methyl 3-(thiophen-2-ylmethylamino)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-8(6-10(12)13-2)11-7-9-4-3-5-14-9/h3-5,8,11H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWMYASFVDNWLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NCC1=CC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(thiophen-2-ylmethyl)amino]butanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

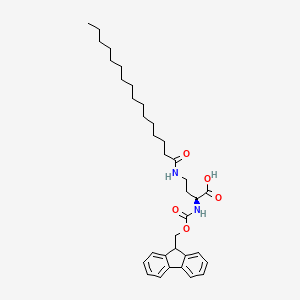

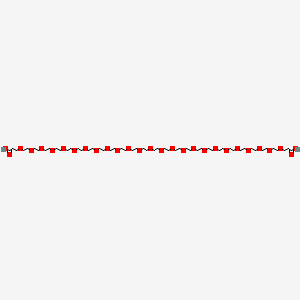

![Ethyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6352252.png)

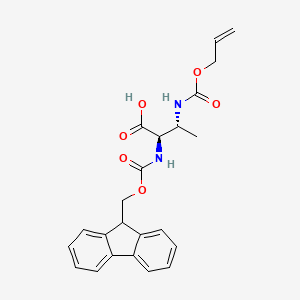

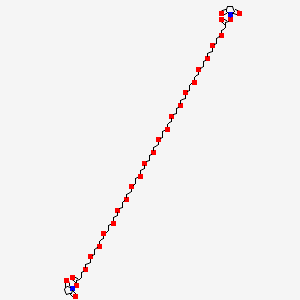

![t-Butyl 4-[(Z)-(cyanoimino)(methylthio)methyl]piperazine-1-carboxylate](/img/structure/B6352278.png)

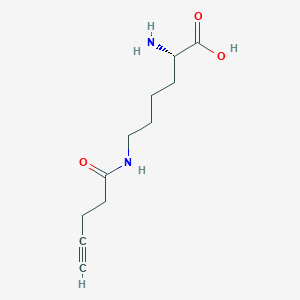

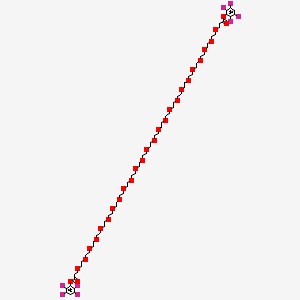

![Methyl 3-[(3-methoxypropyl)amino]butanoate](/img/structure/B6352294.png)

![Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate](/img/structure/B6352297.png)